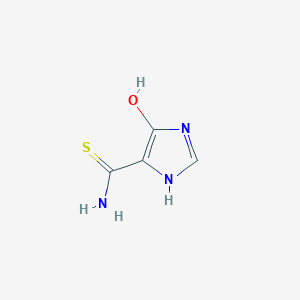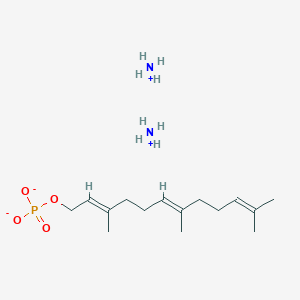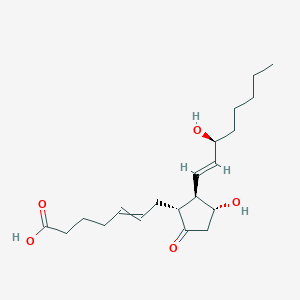
4-Hydroxy-1H-imidazole-5-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1H-imidazole-5-carbothioamide is a heterocyclic compound that features an imidazole ring substituted with a hydroxyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1H-imidazole-5-carbothioamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1H-imidazole-5-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include substituted imidazoles, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-1H-imidazole-5-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-imidazole-5-carbothioamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and nucleic acids, affecting their function and stability . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with similar structural features.
4-Methylimidazole: Another imidazole derivative with different substituents.
2-Mercaptoimidazole: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 4-Hydroxy-1H-imidazole-5-carbothioamide is unique due to the presence of both a hydroxyl group and a carbothioamide group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4H5N3OS |
|---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
4-hydroxy-1H-imidazole-5-carbothioamide |
InChI |
InChI=1S/C4H5N3OS/c5-3(9)2-4(8)7-1-6-2/h1,8H,(H2,5,9)(H,6,7) |
InChI Key |
IMTOYIQNFGNXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)



![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)






![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)

